molecular formula C20H18N4O5S B2819592 (E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-32-6

(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2819592
CAS No.: 871015-32-6
M. Wt: 426.45
InChI Key: RSFZTTOHGAANFS-VMPITWQZSA-N
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Description

The compound "(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" features a fused thieno[2,3-c]pyridine core substituted with a cyano group, an acrylamido linker bearing a 4-nitrophenyl moiety, and an ethyl carboxylate ester. Its synthesis likely involves a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde, followed by cyclization .

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-29-20(26)23-10-9-15-16(11-21)19(30-17(15)12-23)22-18(25)8-5-13-3-6-14(7-4-13)24(27)28/h3-8H,2,9-10,12H2,1H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZTTOHGAANFS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the cyano group and the nitrophenyl group can be achieved through nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. The final step often involves the formation of the acrylamide moiety through a condensation reaction with ethyl acrylate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of the nitrophenyl and cyano groups suggests that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, and it can be used as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties can be exploited to develop new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with molecular targets in biological systems. The cyano group can act as an electrophile, while the nitrophenyl group can participate in various interactions with biological molecules. The thieno[2,3-c]pyridine core can interact with specific receptors or enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs are ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates (e.g., compounds 3d and 3e from ). Key differences include:

  • Substituents : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, whereas analogs 3d (4-hydroxyphenyl) and 3e (4-hydroxy-3-methoxyphenyl) feature electron-donating groups. This difference significantly impacts electronic properties, solubility, and bioactivity .

Physicochemical and Spectral Properties

  • Melting Points: Analogs with hydroxyl groups (3d) exhibit higher melting points (298–300°C) due to hydrogen bonding, whereas methoxy-substituted derivatives (3d) melt at lower temperatures (215–216°C). The nitro group in the target compound may further elevate melting points due to polarity but reduce solubility in nonpolar solvents .
  • IR/NMR Data : The target compound’s IR spectrum would show distinct nitro group stretches (~1520 and 1350 cm⁻¹), contrasting with hydroxyl (~3200–3600 cm⁻¹) or methoxy (~2830 cm⁻¹) peaks in analogs. In NMR, the nitro group deshields aromatic protons, shifting signals downfield compared to electron-donating substituents .

Biological Activity

(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various organic reactions involving thieno[2,3-c]pyridine derivatives. The synthesis typically involves the following steps:

  • Formation of Thieno[2,3-c]pyridine : The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core.
  • Acrylamide Formation : The introduction of the acrylamide moiety is achieved through a reaction with an appropriate amine.
  • Nitration : The introduction of the nitrophenyl group is conducted via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, compounds with similar structures have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in various neurological disorders such as Parkinson's disease .

In Vitro Studies

A series of studies have evaluated the cytotoxicity and anti-tumor potential of thieno[2,3-c]pyridine derivatives against various cancer cell lines:

  • MDA-MB-231 Cell Line : This breast cancer cell line has been used extensively to assess the cytotoxic effects of synthesized compounds. For example, a related compound demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells, indicating significant anti-cancer activity .
Compound NameIC50 (μM)Cell Line
Compound A27.6MDA-MB-231
Compound B29.3MDA-MB-231

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[2,3-c]pyridine core and substitutions on the phenyl ring significantly influence biological activity. Electron-withdrawing groups enhance cytotoxicity by stabilizing the transition state during enzyme inhibition .

Case Studies

  • Parkinson’s Disease Treatment : A study highlighted that derivatives similar to this compound serve as effective COMT inhibitors, providing a therapeutic avenue for managing Parkinson's disease symptoms .
  • Anti-Cancer Properties : Research has demonstrated that compounds with thieno[2,3-c]pyridine structures exhibit promising anti-cancer properties across various cell lines, including breast and lung cancer models. The mechanism often involves apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The compound is synthesized via Knoevenagel condensation. Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in toluene using piperidine and acetic acid as catalysts. Reflux for 5–6 hours yields the acrylamido derivatives, which are purified via recrystallization (72–94% yields). Reaction monitoring is performed using TLC, and structural confirmation relies on IR (C≡N stretch ~2200 cm⁻¹), ¹H NMR (acrylamido proton at δ ~8–9 ppm), and mass spectrometry .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups like cyano (C≡N) and acrylamido (C=O).
  • ¹H NMR : Confirms substituent integration (e.g., aromatic protons from the 4-nitrophenyl group, dihydrothieno protons).
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .

Q. What safety protocols should be followed during handling?

  • Use personal protective equipment (PPE), including gloves and lab coats.
  • Avoid ignition sources (sparks, open flames) due to flammability risks.
  • Store in airtight containers away from heat. Spills should be vacuumed or swept into sealed disposal containers .

Q. How is the reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with silica gel plates and a UV lamp is used to track reactant consumption. Solvent systems (e.g., ethyl acetate/hexane) are optimized for clear separation of intermediates and products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the Knoevenagel condensation step?

  • Catalyst screening : Test alternative bases (e.g., pyrrolidine) or acid co-catalysts to improve regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-reaction purification adjustments.
  • Temperature control : Lower temperatures (e.g., 80°C vs. reflux) can reduce side reactions like over-condensation .

Q. What computational strategies predict the compound’s biological activity or reactivity?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How do structural modifications (e.g., nitro group substitution) affect antioxidant and anti-inflammatory activities?

  • Replace the 4-nitrophenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) substituents.
  • Evaluate in vitro antioxidant activity via DPPH radical scavenging assays and anti-inflammatory effects using carrageenan-induced rat paw edema models. Correlate results with Hammett σ values to establish structure-activity relationships .

Q. What advanced spectroscopic methods resolve stereochemical uncertainties in the acrylamido moiety?

  • NOESY NMR : Detects spatial proximity between the acrylamido double bond protons and adjacent groups to confirm E-stereochemistry.
  • X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. How can degradation pathways be analyzed under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity.
  • HPLC-MS : Identifies degradation products (e.g., hydrolysis of the ester or acrylamido group). Stability-indicating methods are developed using C18 columns and gradient elution .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Microwave-assisted synthesis : Reduces reaction time for condensation steps.
  • Flow chemistry : Enhances mixing efficiency and scalability for high-throughput applications.
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation in real time .

Methodological Notes

  • Contradictions in evidence : While reports yields up to 94%, suggests variability based on benzaldehyde substituents. Researchers should optimize conditions for specific derivatives.
  • Excluded sources : Commercial data (e.g., pricing in ) and non-peer-reviewed platforms (e.g., BenchChem in ) were omitted to prioritize academic rigor.

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